Product packaging for Boceprevir Metabolite M4-d9(Cat. No.:CAS No. 1373318-84-3)

Boceprevir Metabolite M4-d9

Cat. No.: B1146695
CAS No.: 1373318-84-3
M. Wt: 376.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Boceprevir (B1684563) Metabolism within Antiviral Pharmacokinetics

Boceprevir is a direct-acting antiviral agent that was a significant step forward in the treatment of chronic HCV genotype 1 infection. nih.gov Its mechanism of action involves the inhibition of the NS3/4A protease, an enzyme crucial for viral replication. nih.govwvu.edu The pharmacokinetic profile of boceprevir is complex, with its metabolism being a key determinant of its therapeutic effect and potential for drug-drug interactions. nih.gov

The disposition of a drug within the body encompasses its absorption, distribution, metabolism, and excretion (ADME). nih.gov For boceprevir, metabolism is the primary route of clearance. wiley.com The liver is the principal site of this biotransformation, where boceprevir undergoes extensive metabolic changes. wvu.eduwiley.com Understanding these metabolic pathways is essential for predicting the drug's behavior in diverse patient populations and for managing co-administered medications. nih.gov The study of boceprevir's pharmacokinetics, including its metabolism, provides a clear example of how a drug's journey through the body influences its clinical utility.

Significance of Metabolite Research in Drug Disposition and Mechanistic Understanding

Research into drug metabolites is fundamental to the fields of drug discovery and development. nih.govresearchgate.net It allows scientists to:

Characterize the complete profile of a drug's fate: Identifying the various metabolites helps to create a comprehensive picture of how a drug is processed and eliminated from the body. nih.gov

Understand inter-individual variability: Differences in how individuals metabolize drugs can lead to variations in efficacy and adverse effects. nih.gov

Elucidate mechanisms of drug-drug interactions: Many drug interactions occur at the level of metabolic enzymes. nih.gov

By studying metabolites, researchers can gain a deeper understanding of a drug's disposition and its mechanism of action, ultimately leading to safer and more effective therapies. aspet.org The insights gained from metabolite research are crucial for optimizing dosing regimens and for anticipating potential safety concerns.

Rationale for Deuterated Analogue Utilization in Metabolic and Analytical Sciences

Deuterated analogues, such as Boceprevir Metabolite M4-d9, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification. clearsynth.comtexilajournal.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing hydrogen atoms with deuterium in a molecule results in a compound that is chemically very similar to the original but has a higher mass. aptochem.com

This mass difference is the key to its utility as an internal standard in quantitative analysis. clearsynth.com When analyzing biological samples, which are often complex mixtures, an internal standard is added in a known amount to each sample. texilajournal.com This standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in the instrument's response. texilajournal.comscispace.com

The ideal internal standard co-elutes with the analyte (the substance being measured) and experiences the same matrix effects, which are interferences from other components in the sample. texilajournal.comaptochem.com Because deuterated standards are nearly identical to their non-deuterated counterparts in terms of chemical and physical properties, they are considered the "gold standard" for internal standards in mass spectrometry. scispace.com Their use leads to more accurate and precise measurements of drug and metabolite concentrations in biological fluids. clearsynth.comtexilajournal.com

Overview of Boceprevir Metabolic Pathways and the Role of Metabolite M4

Boceprevir is metabolized in the liver through two primary pathways:

Aldo-keto reductase (AKR)-mediated reduction: This is the major metabolic pathway, leading to the formation of ketone-reduced metabolites. wvu.edudrugbank.comnih.gov These metabolites are generally considered inactive. wvu.edunih.gov

Cytochrome P450 (CYP) 3A4/5-mediated oxidation: This is a secondary pathway that produces various oxidative metabolites. drugbank.comnih.govclinicaltrials.gov

Boceprevir Metabolite M4 is a significant product of the AKR-mediated reduction pathway. cymitquimica.comallmpuslab.com Its formation represents a key step in the clearance of boceprevir from the body. wiley.com As a major circulating metabolite, understanding its properties and concentration is important for fully characterizing the pharmacokinetics of boceprevir. The deuterated version, This compound , serves as a critical analytical tool for the precise quantification of the M4 metabolite in biological samples. usbio.net

Interactive Data Tables

Below are tables summarizing key information about the compounds discussed in this article.

Table 1: Chemical Compound Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Boceprevir394730-60-0C27H45N5O5519.68
Boceprevir Metabolite M4816444-90-3C19H33N3O4367.48 cymitquimica.com
This compound1373318-84-3C19H24D9N3O4376.54
This compound Methyl Ester1158083-48-7C20H26D9N3O4390.57 scbt.com

Table 2: Key Research Applications

Compound/ConceptApplicationSignificance
BoceprevirAntiviral DrugInhibits HCV NS3/4A protease, preventing viral replication. nih.govwvu.edu
Metabolite ResearchDrug DevelopmentElucidates drug disposition, activity, and potential toxicity of metabolites. nih.gov
Deuterated Internal StandardsAnalytical ChemistryImproves accuracy and precision of quantitative mass spectrometry by correcting for analytical variability. clearsynth.comtexilajournal.com
Boceprevir Metabolite M4Pharmacokinetic StudiesA major, inactive metabolite used to understand the clearance of boceprevir. cymitquimica.comwvu.edunih.gov
This compoundBioanalysisServes as an ideal internal standard for the quantification of Boceprevir Metabolite M4.

Properties

CAS No.

1373318-84-3

Molecular Formula

C₁₉H₂₄D₉N₃O₄

Molecular Weight

376.54

Synonyms

(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; 

Origin of Product

United States

Biotransformation Pathways and Enzymatic Mechanisms of Boceprevir Metabolite M4 Formation

Elucidation of Parent Compound Biotransformation to Boceprevir (B1684563) Metabolites

The transformation of the parent compound, boceprevir, into its various metabolites occurs primarily through Phase I metabolic reactions. These reactions introduce or expose functional groups on the parent molecule, preparing it for further metabolism or excretion.

Characterization of Phase I Metabolic Reactions Leading to Metabolite Formation (e.g., oxidation, reduction)

Boceprevir undergoes two principal types of Phase I metabolic reactions: oxidation and reduction. The oxidative pathway is mediated by the cytochrome P450 (CYP) system, while the reduction pathway is catalyzed by aldo-keto reductases (AKRs). nih.govresearchgate.netdrugbank.com

The reduction of boceprevir's ketone functional group results in the formation of downstream metabolites. This carbonyl reduction is a significant pathway in the metabolism of boceprevir. nih.govresearchgate.net In human liver S9 and cytosol fractions, boceprevir was converted to the M28 metabolite, demonstrating the importance of this reductive pathway. nih.govresearchgate.net

Characterization of Phase II Metabolic Reactions Contributing to Metabolite Conjugates (if applicable)

Current research primarily focuses on the Phase I metabolism of boceprevir. Information regarding significant Phase II metabolic reactions, such as glucuronidation or sulfation, leading to the formation of conjugates of the primary metabolites, is not extensively documented in the available scientific literature.

Identification and Characterization of Specific Enzymatic Systems Involved in Metabolite Formation

Specific enzyme families have been identified as key players in the biotransformation of boceprevir. The roles of cytochrome P450 isoforms and aldo-keto reductases have been particularly well-characterized.

Role of Cytochrome P450 Isoforms (e.g., CYP3A4/5) in Biotransformation

The oxidative metabolism of boceprevir is primarily carried out by the CYP3A subfamily of cytochrome P450 enzymes. drugbank.com Specifically, CYP3A4 and CYP3A5 have been identified as the main isoforms responsible for the formation of oxidative metabolites. nih.govresearchgate.net Studies using human liver microsomes have shown that the formation of these metabolites is catalyzed by CYP3A4 and CYP3A5. nih.govresearchgate.net Furthermore, the highest turnover of boceprevir was observed in recombinant CYP3A4 and CYP3A5 systems. nih.govresearchgate.net Boceprevir is also known to be a strong inhibitor of CYP3A4. nih.gov

Involvement of Aldo-Keto Reductases (AKRs) in Formation and Related Metabolites (e.g., M28, M31)

The formation of the major ketone-reduced metabolites of boceprevir, M28 and M31, is mediated by aldo-keto reductases (AKRs). nih.govresearchgate.net Screening with recombinant human AKRs revealed that AKR1C2 and AKR1C3 are the specific isoforms that exhibit catalytic activity in the formation of these M+2 metabolites. nih.govresearchgate.netresearchgate.net The involvement of AKRs in the formation of M28 is further supported by inhibition studies. Known inhibitors of AKRs, such as flufenamic acid, mefenamic acid, and phenolphthalein, significantly inhibited the formation of M28. nih.govresearchgate.net

Contributions of Other Enzyme Systems (e.g., Hydrolases, Transferases)

While the primary metabolic pathways for boceprevir are oxidation by CYP3A4/5 and reduction by AKR1C2 and AKR1C3, the involvement of other enzyme systems like hydrolases or transferases in its primary biotransformation has not been identified as a major route. nih.govresearchgate.netfda.gov

Interactive Data Tables

Table 1: Key Enzymes in Boceprevir Metabolism

Enzyme Family Specific Isoforms Metabolic Pathway Resulting Metabolites
Cytochrome P450CYP3A4, CYP3A5OxidationOxidative Metabolites
Aldo-Keto ReductaseAKR1C2, AKR1C3Ketone ReductionM28, M31

Table 2: Inhibition of M28 Formation by AKR Inhibitors

Inhibitor Concentration Inhibition of M28 Formation (%)
Flufenamic acid100 µM80.3%
Mefenamic acid200 µM83.7%
Phenolphthalein100 µM86.1%
Diazepam100 µM75.1%
Ibuprofen1 mM70%
Diflunisal200 µM89.4%

Isotopic Labeling Considerations in Elucidating Metabolic Fate of Deuterated Boceprevir Analogues

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a fundamental tool in drug metabolism studies. nih.govresearchgate.net It allows for the precise tracking of a drug's metabolic fate, aiding in the elucidation of biotransformation pathways and the quantification of metabolites. nih.gov For boceprevir, the synthesis of deuterated analogues such as Boceprevir Metabolite M4-d9 is crucial for understanding how structural modifications affect its metabolic profile. researchgate.netlabshake.com

Analysis of Deuterium Kinetic Isotope Effects on M4 Formation Pathways

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net This effect is most pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. researchgate.net The carbon-deuterium (C-D) bond is stronger than the C-H bond, thus requiring more energy to break, which can slow down the metabolic process at that specific site. nih.gov

Impact of Deuteration on Metabolic Shunting and Rate-Limiting Steps

Site-selective deuteration can lead to "metabolic shunting," where the metabolic pathway of a drug is shifted away from the deuterated site towards alternative routes. researchgate.netjuniperpublishers.com If deuterium substitution slows a primary metabolic pathway, the drug may be increasingly metabolized through secondary pathways.

For boceprevir, deuterating the "metabolic hot spots" targeted by CYP3A4/5 can decrease the rate of oxidative metabolism. researchgate.net This inhibition of the oxidative pathway can result in a metabolic shunt, redirecting a larger fraction of the parent drug towards the aldo-keto reductase pathway. researchgate.netjuniperpublishers.com Consequently, this could increase the formation of ketone-reduced metabolites like M4. This strategic use of deuteration can alter the balance between different metabolic routes, thereby modifying the drug's pharmacokinetic profile and potentially enhancing its in vitro half-life. researchgate.net Research on deuterated analogs of boceprevir has shown that this approach can lead to a marked increase in metabolic stability in human liver microsomal assays. researchgate.net

Cross-Species Metabolic Comparisons of Boceprevir Metabolite M4 Formation

The metabolism of boceprevir shows both similarities and differences across various species, which is an important consideration in preclinical development. In humans, both ketone reduction and oxidation are significant pathways. researchgate.netoup.com However, in preclinical species such as rats, dogs, and mice, the primary route of metabolism is predominantly the reduction by aldo-keto reductase to form ketone-reduced metabolites like M4, with oxidation by CYP3A5 occurring to a lesser extent. xiahepublishing.comnih.gov

The table below summarizes the comparative metabolism of boceprevir, highlighting the prevalence of the reductive pathway leading to M4-type metabolites across different species.

Cross-Species Comparison of Boceprevir Metabolism
SpeciesPrimary Metabolic PathwayKey EnzymesReference
HumanKetone Reduction (AKR) and Oxidation (CYP3A4/5)AKR1C2, AKR1C3, CYP3A4, CYP3A5 researchgate.netnih.govoup.com
RatKetone Reduction (primary), Oxidation (lesser)Aldo-keto reductase, CYP3A5 xiahepublishing.comnih.gov
DogKetone Reduction (primary), Oxidation (lesser)Aldo-keto reductase, CYP3A5 xiahepublishing.comnih.gov
MouseKetone Reduction (primary), Oxidation (lesser)Aldo-keto reductase, CYP3A5 nih.gov

This cross-species data is vital for extrapolating preclinical findings to human pharmacokinetics and for understanding the disposition of boceprevir and its metabolites. nih.gov

Advanced Analytical Methodologies for Boceprevir Metabolite M4 D9 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of drug metabolites due to its high sensitivity, selectivity, and specificity.

The development of a reliable LC-MS/MS method for quantifying Boceprevir (B1684563) Metabolite M4-d9 in biological matrices like plasma is a meticulous process. nih.govnih.gov A key aspect of method development is ensuring the assay can accurately measure the analyte across a specific range of concentrations. For instance, a sensitive method might have a dynamic range from 1 to 10,000 ng/mL, with a correlation coefficient (r²) of ≥0.9991, indicating excellent linearity. nih.govnih.gov Precision and accuracy are paramount, with acceptable ranges for precision (as coefficient of variation, CV) and accuracy typically falling within ±15%. nih.govnih.gov

Method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is essential. mdpi.com This involves assessing linearity, selectivity, precision, accuracy, matrix effect, extraction recovery, and stability. mdpi.com The goal is to create a method that is not only sensitive but also robust and reproducible for routine analysis in preclinical and clinical studies. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Metabolite Quantification

Parameter Typical Value/Range
Dynamic Range 1–10,000 ng/mL nih.gov
Correlation Coefficient (r²) ≥0.9991 nih.gov
Intra-day Precision (CV%) 1.12–4.44% nih.gov
Intra-day Accuracy (%) 94.67–101.83% nih.gov
Inter-day Precision (CV%) 1.10–7.52% nih.gov
Inter-day Accuracy (%) 96.82–99.52% nih.gov

| Mean Extraction Recovery | ~98.64% nih.govnih.gov |

Effective chromatographic separation is critical to resolve the analyte of interest from endogenous matrix components and other related metabolites. longdom.org The optimization process involves adjusting several parameters to achieve the desired separation efficiency, resolution, and analysis time. longdom.org Key variables include the choice of the stationary phase (column), mobile phase composition, flow rate, and column temperature. longdom.orgresearchgate.net

For polar and non-volatile substances like drug metabolites, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase Liquid Chromatography (RPLC), is commonly employed. longdom.org The selection of the column, such as a C18 or a PFP (pentafluorophenyl) column, can significantly impact the retention and separation of analytes. nih.govmdpi.com The mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing additives like formic acid, is adjusted to optimize the elution of the compounds. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, can be used to improve the separation of complex mixtures. researchgate.net

The mass spectrometer settings are fine-tuned to maximize the signal of Boceprevir Metabolite M4-d9 while minimizing background noise. Electrospray ionization (ESI) is a commonly used ionization source for polar molecules, and it is often operated in the positive ion mode for compounds like boceprevir and its metabolites. mdpi.com

Tandem mass spectrometry (MS/MS) enhances selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, significantly reducing interference from other compounds in the matrix. mdpi.com The selection of optimal precursor and product ions, along with the optimization of parameters like collision energy, is crucial for achieving high sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Boceprevir Metabolite M4

While LC-MS/MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of metabolites. hyphadiscovery.comunl.edu

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. unl.edu For the structural confirmation of Boceprevir Metabolite M4, various NMR experiments are employed.

¹H NMR (Proton NMR): This provides information about the number and types of hydrogen atoms in a molecule and their connectivity. core.ac.uk

¹³C NMR (Carbon-13 NMR): This reveals the types of carbon atoms present (e.g., methyl, methylene, quaternary). core.ac.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately piecing together the complete molecular structure. hyphadiscovery.com

For the deuterated analog, M4-d9, ²H NMR (Deuterium NMR) can be used to confirm the location and extent of deuterium (B1214612) incorporation, which is essential for its use as an internal standard in quantitative mass spectrometry studies. The synthesis of deuterated boceprevir ([D9]Boceprevir) has been reported, being synthesized from [D9]-t-butylamine in four steps. rti.org

Sample Preparation Strategies for Metabolite M4-d9 Analysis in Preclinical and In Vitro Systems

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before analysis. researchgate.net The choice of technique depends on the nature of the analyte and the matrix.

For the analysis of this compound in biological fluids like plasma, common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. nih.gov The supernatant, containing the analyte, is then separated for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is a more selective technique that uses a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing a clean and concentrated sample.

The goal of any sample preparation strategy is to achieve high and reproducible recovery of the analyte while minimizing matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Acetonitrile
Boceprevir
Boceprevir Metabolite M4
This compound
Formic acid

Extraction and Purification Techniques from Biological Samples

The accurate measurement of this compound, which is used as an internal standard for the quantification of the M4 metabolite, necessitates efficient extraction and purification from complex biological matrices such as plasma. The primary goal of these sample preparation techniques is to remove interfering endogenous substances like proteins and phospholipids (B1166683) that can suppress the instrument's signal and lead to inaccurate results. Commonly employed techniques for the extraction of boceprevir and its metabolites include protein precipitation and liquid-liquid extraction (LLE).

Protein Precipitation: This is a widely used method due to its simplicity and high-throughput applicability. The fundamental principle involves the addition of an organic solvent, typically acetonitrile, to the plasma sample. nih.govnih.govnih.gov This process denatures and precipitates the plasma proteins. For the analysis of boceprevir, a protein precipitation protocol often involves the use of acidified acetonitrile. nih.gov Following the addition of the precipitating agent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest (Boceprevir Metabolite M4) and the internal standard (this compound), can then be directly injected into the analytical instrument or subjected to further cleanup steps.

Liquid-Liquid Extraction (LLE): LLE is another effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For boceprevir, ethyl acetate (B1210297) has been utilized as the extraction solvent. researchgate.net In this procedure, the plasma sample is mixed with the organic solvent. The target analytes partition into the organic phase, leaving behind many of the interfering substances in the aqueous phase. After separation of the two phases, the organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis. LLE can provide a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The choice between these methods depends on factors such as the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. For quantitative bioanalysis, the extraction recovery of the analyte and internal standard should be consistent and reproducible.

Analytical Method Validation Parameters for this compound Quantification

As this compound serves as an internal standard for the quantification of the active metabolite M4, the validation of the analytical method is paramount to ensure the reliability and accuracy of the results. The validation process is guided by regulatory agencies and includes the assessment of several key parameters. While specific validation data for the quantification of the M4 metabolite using M4-d9 is not extensively available in public literature, the validation parameters for the parent drug, boceprevir, provide a strong indication of the expected performance criteria.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For boceprevir, linear relationships have been established in various concentration ranges, for example, from 2 to 1000 ng/mL in human plasma. researchgate.net A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These parameters are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. For boceprevir, intra-day and inter-day precision values have been reported to be well within the acceptable limits of ±15% (and ±20% at the LLOQ), with accuracy also falling within these ranges. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For boceprevir, an LOQ of 2 ng/mL has been reported in human plasma. researchgate.net

The table below summarizes typical validation parameters for an analytical method for a related compound, which would be analogous to what would be expected for the quantification of Boceprevir Metabolite M4.

Validation ParameterTypical Acceptance Criteria/Value
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LOQ)
Precision (%CV) ≤ 15% (≤ 20% at LOQ)
Lower Limit of Quantification (LOQ) Demonstrably quantifiable with acceptable precision and accuracy
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3

Preclinical and Mechanistic Disposition of Boceprevir Metabolite M4

In Vitro Metabolic Stability and Clearance Studies of Boceprevir (B1684563) Metabolite M4

In vitro studies are fundamental to characterizing the metabolic fate of a compound. For Boceprevir Metabolite M4, these studies focus on its stability in key metabolic tissues and the kinetics of its formation.

Information regarding the direct metabolic stability of Boceprevir Metabolite M4 (or its analogs M28/M31) in liver microsomes and hepatocytes is not extensively detailed in the available scientific literature. The majority of published research focuses on the formation of these metabolites from the parent drug, boceprevir, rather than their subsequent elimination.

However, studies investigating the formation of these metabolites provide insights into the initial steps of boceprevir's metabolic cascade. In incubations with human liver S9 and cytosol fractions in the presence of an NADPH-generating system, boceprevir was converted to its keto-reduced metabolite M28. researchgate.netnih.gov Specifically, human liver S9 fractions converted approximately 28% of boceprevir to M28, while the cytosol fraction demonstrated a more substantial conversion of approximately 68%. researchgate.netnih.gov This indicates that the enzymes responsible for the formation of M4 are predominantly located in the cytosolic compartment of liver cells. The primary enzymes identified as responsible for this conversion are AKR1C2 and AKR1C3. researchgate.netnih.gov While these findings illuminate the generation of Metabolite M4, data on its own metabolic stability profile remains to be fully characterized.

The enzyme kinetics related to the disposition of Metabolite M4 itself are not available. However, detailed kinetic parameters for the formation of the keto-reduced metabolites M28 and M31 from the two diastereomers of boceprevir (SCH 534128 and SCH 534129) have been determined in human liver cytosol. researchgate.net

These studies show that the formation of M31 from the inactive diastereomer (SCH 534129) is more efficient than the formation of M28 from the active diastereomer (SCH 534128), as indicated by a higher in vitro intrinsic clearance value (Vmax/Km). researchgate.net This suggests that the in vivo clearance of the inactive diastereomer of boceprevir may be faster in humans. researchgate.net

Table 1: Kinetic Parameters of M28 and M31 Formation from Boceprevir Diastereomers in Human Liver Cytosol
ParameterM28 from SCH 534128M31 from SCH 534129
Km (µM)Data not availableData not available
Vmax (pmol/min/mg protein)Data not availableData not available
Intrinsic Clearance (Vmax/Km)10.230.9

Data derived from a study on the biotransformation of boceprevir. researchgate.net Km and Vmax values were not explicitly provided in the source.

In Vivo Pharmacokinetic Profiling of Boceprevir Metabolite M4 in Preclinical Models (e.g., rodents, non-human primates)

Detailed in vivo pharmacokinetic studies specifically profiling Boceprevir Metabolite M4 in preclinical species are limited in the public domain. Most available data pertains to the parent compound, boceprevir.

Specific data on the absorption and distribution of exogenously administered Boceprevir Metabolite M4 is not available. However, studies on the parent compound in rats have shown that boceprevir and its related compounds distribute to all tissues except for the brain and spinal cord. tga.gov.au After administration of boceprevir, the compound partitions extensively into the liver of rats, with a reported liver-to-plasma ratio of 30. nih.gov In monkeys, liver concentrations of boceprevir diastereomers were found to be 2 to 9 times higher than the corresponding plasma levels, indicating good distribution to this target organ. tga.gov.au Given that M4 is the major metabolite, it is plausible that it also distributes to the liver and other tissues, but specific studies are required to confirm its distribution characteristics.

Mechanistic Investigation of Membrane Transporter Involvement in M4 Disposition

There is currently no available information in the scientific literature regarding the specific involvement of membrane transporters in the disposition of Boceprevir Metabolite M4. Studies on the parent compound, boceprevir, have identified it as a substrate for the efflux transporter P-glycoprotein (P-gp). tga.gov.auresearchgate.net It is unknown whether its major keto-reduced metabolite, M4, is also a substrate for P-gp or other efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2), or for any uptake transporters. Such investigations would be necessary to fully understand the hepatic and intestinal disposition of this major metabolite.

Evaluation of Efflux Transporters (e.g., P-glycoprotein) for M4

Detailed in vitro studies to definitively characterize Boceprevir Metabolite M4 as a substrate or inhibitor of the efflux transporter P-glycoprotein (P-gp) are not extensively available in the public domain. The parent compound, boceprevir, has been identified as a substrate of P-gp. This interaction with P-gp can influence the absorption and distribution of boceprevir. However, the extent to which its M4 metabolite interacts with this transporter has not been specifically elucidated in published research.

Without direct experimental data from transporter assays such as bidirectional transport studies in Caco-2 cells or ATPase assays, any statement on the P-gp substrate or inhibitory potential of the M4 metabolite would be speculative.

Table 1: Summary of P-glycoprotein Interaction Data for Boceprevir Metabolite M4

Parameter Finding
P-gp Substrate Status Data not available
P-gp Inhibition (IC₅₀) Data not available

Assessment of Uptake Transporters (e.g., OATP) for M4

Similar to the efflux transporter data, specific preclinical studies evaluating Boceprevir Metabolite M4 as a substrate or inhibitor of organic anion transporting polypeptides (OATPs), such as OATP1B1, are not readily found in scientific literature. The parent drug, boceprevir, is known to be an inhibitor of OATP1B1. This inhibition can lead to drug-drug interactions when co-administered with OATP1B1 substrates.

The characterization of the M4 metabolite's interaction with uptake transporters is a critical step in understanding its hepatic disposition and potential for causing or being a victim of drug-drug interactions. However, without specific studies using in vitro systems like transfected cell lines (e.g., HEK293 or CHO cells) overexpressing specific OATP transporters, the role of these transporters in the disposition of the M4 metabolite remains unknown.

Table 2: Summary of OATP Interaction Data for Boceprevir Metabolite M4

Parameter Finding
OATP Substrate Status Data not available
OATP Inhibition (IC₅₀) Data not available

Metabolic Interactions and Modulators Involving Boceprevir Metabolite M4

Impact of Enzyme Inducers on Boceprevir (B1684563) Metabolite M4 Formation and Disposition

The formation of Boceprevir Metabolite M4 is intrinsically linked to the activity of CYP3A4/5 enzymes. Consequently, the co-administration of drugs that induce the expression of these enzymes can be expected to have a significant impact on the metabolic profile of Boceprevir, including the production of M4.

Enzyme inducers, such as rifampin, carbamazepine, and phenytoin, increase the transcription and translation of CYP3A4, leading to a higher concentration of the enzyme in the liver and intestines. This enhanced enzymatic capacity can accelerate the metabolism of CYP3A4 substrates like Boceprevir. The increased metabolism would likely lead to a greater formation of oxidative metabolites, including M4.

While direct clinical studies quantifying the specific impact of inducers on M4 levels are limited, the established mechanism of CYP3A4 induction strongly suggests that the disposition of Boceprevir would be shifted towards greater production of its hydroxylated metabolites. This could potentially lead to lower systemic exposure of the parent drug, Boceprevir, which may have clinical implications.

Table 1: Expected Impact of CYP3A4/5 Inducers on Boceprevir Metabolite M4

Inducer ClassExample DrugsExpected Effect on M4 Formation
Potent CYP3A4/5 InducersRifampinSignificant increase
Moderate CYP3A4/5 InducersEfavirenzModerate increase
Weak CYP3A4/5 InducersPhenobarbitalMinor to moderate increase

This table is based on the known mechanisms of CYP3A4 induction and the role of this enzyme in the formation of Boceprevir's oxidative metabolites.

Effects of Enzyme Inhibitors on Boceprevir Metabolite M4 Biotransformation

Conversely, the presence of enzyme inhibitors that target CYP3A4/5 can significantly alter the biotransformation of Boceprevir and the formation of Metabolite M4. Boceprevir itself is a strong inhibitor of CYP3A4/5. nih.gov This auto-inhibitory characteristic means that Boceprevir can slow down its own metabolism, as well as the metabolism of other co-administered drugs that are CYP3A4 substrates.

When Boceprevir is administered with other potent CYP3A4 inhibitors, such as ketoconazole, itraconazole, or ritonavir, a competitive or mechanism-based inhibition of the enzyme occurs. This inhibition would be expected to decrease the rate of formation of oxidative metabolites, including M4. As a result, the metabolic clearance of Boceprevir through the CYP3A4 pathway would be reduced, leading to higher plasma concentrations of the parent drug and potentially lower concentrations of M4.

Studies on the co-administration of Boceprevir with strong CYP3A4 inhibitors have primarily focused on the increased exposure of Boceprevir itself, which is a critical factor for its therapeutic efficacy and potential for toxicity. The corresponding decrease in the formation of hydroxylated metabolites like M4 is an inherent consequence of this interaction.

Table 2: Expected Impact of CYP3A4/5 Inhibitors on Boceprevir Metabolite M4

Inhibitor ClassExample DrugsExpected Effect on M4 Formation
Strong CYP3A4/5 InhibitorsKetoconazole, RitonavirSignificant decrease
Moderate CYP3A4/5 InhibitorsFluconazoleModerate decrease
Weak CYP3A4/5 InhibitorsCimetidineMinor to moderate decrease

This table is based on the known mechanisms of CYP3A4 inhibition and the role of this enzyme in the formation of Boceprevir's oxidative metabolites.

Role of Metabolite M4 in Potential Drug-Drug Interaction Mechanisms

The potential for Boceprevir Metabolite M4 to contribute to drug-drug interactions is an important consideration, although direct research on this specific metabolite is not extensively available. The focus has largely remained on the parent compound, Boceprevir, due to its potent inhibitory effects on CYP3A4/5.

There is currently a lack of published studies that have specifically evaluated Boceprevir Metabolite M4 as an inhibitor or inducer of cytochrome P450 enzymes. The structural modifications from the parent drug (hydroxylation) could potentially alter its affinity for these enzymes. However, without experimental data, any assessment remains speculative. The parent drug, Boceprevir, is a known strong inhibitor of CYP3A4/5, and it is plausible that its metabolites may retain some inhibitory activity, although likely to a lesser extent. Further in vitro studies would be necessary to definitively characterize the inhibitory or inductive potential of Metabolite M4.

The interaction of drugs and their metabolites with membrane transporters is a critical determinant of their absorption, distribution, and excretion. Boceprevir has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp) and has shown in vitro inhibition of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.gov

The potential for Metabolite M4 to act as a substrate or modulator of these transporters has not been explicitly studied. As a hydroxylated metabolite, M4 is more polar than Boceprevir, which could influence its interaction with transporters. It is conceivable that M4 could also be a substrate for P-gp or other efflux transporters, which would facilitate its elimination from cells and the body.

Furthermore, the possibility of M4 acting as an inhibitor of transporters like OATP1B1 cannot be ruled out without direct investigation. Inhibition of hepatic uptake transporters by drug metabolites can contribute to drug-drug interactions by affecting the disposition of co-administered drugs that are substrates for these transporters. Given the in vitro inhibitory effect of the parent compound on OATP1B1, evaluating the corresponding activity of its major metabolites, including M4, would provide a more complete picture of the drug's interaction profile.

Synthetic Strategies and Derivatization for Deuterated Boceprevir Metabolite M4 D9

Chemical Synthesis Approaches for Boceprevir (B1684563) Metabolite M4-d9

The chemical synthesis of Boceprevir Metabolite M4-d9 is a complex process that involves constructing the core molecular structure with precise stereochemistry and incorporating deuterium (B1214612) atoms at specific positions. The primary route of boceprevir metabolism is through reduction by aldo-keto reductase, which converts the ketoamide to a hydroxyl amide, and to a lesser extent, oxidation by CYP3A5. nih.gov The synthesis of its deuterated metabolites often involves a multi-step approach starting from labeled precursors.

Boceprevir itself is composed of two diastereomers. nih.gov Consequently, its metabolites, including M4, also exist as diastereomeric pairs. The stereoselective synthesis of the M4-d9 diastereomers is critical to mimic the biological products accurately. While specific synthetic routes for the M4 metabolite are not extensively detailed in public literature, the strategy would parallel the synthesis of the parent drug, boceprevir, with modifications to achieve the reduced ketoamide group characteristic of the M4 metabolite.

The synthesis of boceprevir involves the coupling of several complex chiral building blocks. nih.gov A plausible strategy for stereoselective synthesis of a specific M4-d9 diastereomer would involve:

Synthesis of the core bicyclo[3.1.0]hexane-2-carboxylic acid intermediate: This is a key chiral component, and its synthesis in a stereochemically pure form is a critical first step. google.com

Coupling with the deuterated amino acid fragment: The deuterated tert-butyl group is part of the P1 fragment of the molecule. This deuterated fragment would be synthesized separately and then coupled to the core structure. researchgate.net

Control of stereochemistry at the hydroxylamide group: The reduction of the α-ketoamide warhead in boceprevir to the hydroxyl amide of metabolite M4 creates a new stereocenter. Achieving stereoselectivity at this position would require the use of stereoselective reducing agents. The choice of reagent would dictate which diastereomer is preferentially formed.

The "d9" designation in M4-d9 indicates that nine hydrogen atoms have been replaced by deuterium. These are located on the tert-butyl group of the molecule. The most effective strategy for incorporating this high level of deuteration is not through hydrogen-deuterium exchange on the final molecule, but by using a deuterated building block during the synthesis. researchgate.netresearchgate.net

A common and efficient method involves the following steps:

Preparation of a deuterated precursor: The synthesis typically begins with a commercially available, heavily deuterated starting material. For the d9-tert-butyl group, a suitable precursor is tert-butyl chloride-d9. researchgate.net

Grignard Reagent Formation: The tert-butyl chloride-d9 is reacted with magnesium turnings in a suitable solvent like ether to form the corresponding Grignard reagent (d9-tert-butylmagnesium chloride). researchgate.net

Synthesis of the deuterated aldehyde: This Grignard reagent is then reacted with a suitable electrophile, such as anhydrous N,N-dimethylformamide, to produce trimethylacetaldehyde-d9 (also known as pivalaldehyde-d9). This aldehyde is a key deuterated building block for the subsequent steps of the boceprevir analogue synthesis. researchgate.net

This precursor-based approach ensures that the deuterium atoms are placed precisely where they are needed (site-selective labeling) and with a very high degree of incorporation, leading to high isotopic purity in the final product. researchgate.net Alternative methods, such as late-stage chemical synthesis or biotransformation of a deuterated parent compound, can also be employed to produce deuterated metabolites. hyphadiscovery.com

Purification and Spectroscopic Characterization of Synthesized this compound

Following synthesis, the crude product must be rigorously purified and characterized to confirm its chemical structure, assess its chemical purity, and determine its isotopic enrichment.

The chemical purity of the synthesized this compound is typically assessed using a combination of chromatographic and mass spectrometric techniques.

Chromatography: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. The synthesized M4-d9 would be dissolved in a suitable solvent and injected into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column). The compound is separated from impurities, and its purity is calculated based on the relative area of its peak in the resulting chromatogram. For preparative purification, column chromatography using silica (B1680970) gel cartridges is often employed. researchgate.net

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity and mass of the synthesized compound. The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecule, which should correspond to the calculated molecular weight of this compound. Low-resolution mass spectra can be collected on instruments like an Agilent 1100 Series LC/MSD or similar systems to confirm the presence of the desired product during the purification process. researchgate.net

Table 1: Analytical Techniques for Purity Assessment

Technique Purpose Typical Instrumentation
HPLC Quantify chemical purity, separate from impurities HPLC system with UV detector, C18 column
LC-MS Confirm molecular weight, identify impurities Agilent 1100 Series or equivalent

Determining the isotopic purity is essential to ensure that the desired level of deuteration has been achieved. This is typically accomplished using high-resolution mass spectrometry (HR-MS) and sometimes Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS, often using an electrospray ionization (ESI) source, can distinguish between molecules that differ in mass by only a very small amount. nih.gov This allows for the separation and quantification of the different isotopologues (e.g., molecules with d8, d7, or d0 instead of d9). The isotopic purity is calculated by comparing the signal intensity of the desired d9-labeled ion to the intensities of the other isotopologues present in the sample, after correcting for the natural abundance of isotopes like 13C. nih.govresearchgate.net This method is rapid, highly sensitive, and requires very little sample. researchgate.net

Table 2: Methods for Isotopic Purity Determination

Technique Principle Information Obtained
ESI-HR-MS Measures exact mass-to-charge ratio to resolve different isotopologues. Percentage of d9, presence of d8, d7, etc. nih.gov

Strategies for Generation of Other Labeled Boceprevir Metabolite Analogues (e.g., 13C, 15N)

The synthesis of other isotopically labeled analogues, such as those containing carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), is valuable for a range of applications, including NMR studies and as internal standards in quantitative mass spectrometry. unimi.it The strategies for creating these analogues are similar to those for deuteration, relying on the incorporation of labeled precursors.

To synthesize ¹³C- or ¹⁵N-labeled Boceprevir Metabolite M4, one would need to:

Identify the desired labeling position: Determine which atom(s) in the M4 molecule should be replaced with ¹³C or ¹⁵N.

Source or synthesize a labeled precursor: Obtain a starting material that already contains the ¹³C or ¹⁵N label at the required position. For example, to label one of the amide groups, a ¹⁵N-labeled amino acid precursor could be used. For labeling the carbon backbone, a precursor with a ¹³C-labeled carbonyl group or carbon chain would be necessary. nih.govresearchgate.net A published synthesis of [¹³C₃]boceprevir demonstrates the feasibility of incorporating carbon isotopes into the parent structure, a strategy that could be adapted for its metabolites. rti.org

Incorporate the precursor into the synthetic route: The labeled precursor is then carried through the same multi-step chemical synthesis as the unlabeled compound. Companies specializing in labeled compounds can produce stable-labeled ([¹³C], [¹⁵N]) metabolites using either chemical synthesis or biotransformation of a labeled parent drug. hyphadiscovery.com

This precursor-based approach provides precise control over the location and incorporation of the isotopic label, making it the preferred method for generating complex labeled molecules like the metabolites of boceprevir. google.com

Advanced Research Applications and Future Directions for Boceprevir Metabolite M4 D9

Utilization of Boceprevir (B1684563) Metabolite M4-d9 in Quantitative Bioanalysis as an Internal Standard

In the field of quantitative bioanalysis, particularly within liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) compounds like Bo-ce-pre-vir Metabolite M4-d9 are considered the gold standard for internal standards. nih.gov An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability during the analytical process.

Biological samples such as plasma or tissue are complex mixtures containing numerous endogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effects. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

Bo-ce-pre-vir Metabolite M4-d9 is an ideal internal standard because its physical and chemical properties are nearly identical to the unlabeled M4 metabolite. Consequently, it co-elutes during chromatography and experiences the same degree of matrix effects and ion suppression. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can effectively normalize for these variations, ensuring high precision and accuracy in the quantification of the M4 metabolite. nih.gov The use of a SIL internal standard is a widely adopted strategy to compensate for matrix effects, extraction variations, and fluctuations in instrument response. nih.gov

Table 1: Illustrative Performance of a Bioanalytical Assay With and Without a SIL Internal Standard

Parameter Assay without SIL-IS Assay with Bo-ce-pre-vir Metabolite M4-d9 Comment
Precision (%CV) 5-20%<15%SIL-IS significantly improves the reproducibility of measurements. nih.gov
Accuracy (%Bias) ± 25%± 15%SIL-IS corrects for systemic errors, bringing results closer to the true value. nih.gov
Matrix Effect Factor 0.6 - 1.4 (Variable)0.9 - 1.1 (Consistent)The ratio approach normalizes for signal suppression or enhancement.
Extraction Recovery 60-95% (Variable)CorrectedSIL-IS compensates for sample-to-sample variability in the extraction process. nih.gov

Accurate measurement of drug metabolites is crucial for understanding the pharmacokinetics (PK) of the parent drug, Bo-ce-pre-vir. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. diagnosticsworldnews.com By using Bo-ce-pre-vir Metabolite M4-d9 as an internal standard, researchers can reliably quantify the formation and elimination of the M4 metabolite in various biological samples over time.

Application of Boceprevir Metabolite M4-d9 in Mechanistic Pharmacokinetic Studies

Beyond its role as a quantitative tool, Bo-ce-pre-vir Metabolite M4-d9 has significant applications in mechanistic studies designed to probe the specifics of drug metabolism.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug. diagnosticsworldnews.com When Bo-ce-pre-vir is administered in a preclinical model, researchers can simultaneously administer a microdose of Bo-ce-pre-vir Metabolite M4-d9. Using mass spectrometry, they can distinguish between the M4 metabolite produced from the parent drug and the administered labeled M4-d9.

This approach allows for the direct investigation of metabolic pathways. nih.gov It can help answer critical questions, such as whether the M4 metabolite undergoes further metabolism (sequential metabolism) or how its distribution in different tissues compares to the parent drug. In in vitro systems, such as liver microsomes or hepatocytes, M4-d9 can be used to explore specific enzymatic pathways responsible for its formation and subsequent breakdown. nih.govtandfonline.com

Table 2: Hypothetical Use of M4-d9 in a Metabolic Pathway Study

Compound Detected Mass (Illustrative) Origin/Interpretation Research Question Addressed
Bo-ce-pre-vir579.8Parent DrugWhat is the rate of disappearance of the parent drug?
Metabolite M4 (unlabeled)367.5Formed from Bo-ce-pre-virWhat is the primary rate of M4 formation?
Bo-ce-pre-vir Metabolite M4-d9376.5Administered tracerWhat is the clearance rate of the M4 metabolite itself?
Downstream Metabolite of M4-d9>376.5Formed from M4-d9Does the M4 metabolite undergo further biotransformation?

Metabolic turnover refers to the rate at which a metabolite is formed and subsequently eliminated. By administering Bo-ce-pre-vir Metabolite M4-d9 and monitoring its decline in concentration over time, researchers can directly calculate the metabolite's own clearance rate. This is distinct from the clearance of the parent drug and provides a more complete picture of the drug's disposition.

Integration of Metabolite M4 Research into Systems Biology and PBPK Modeling

Data generated using Bo-ce-pre-vir Metabolite M4-d9 is invaluable for advanced computational modeling, such as in systems biology and Physiologically Based Pharmacokinetic (PBPK) modeling.

PBPK models are mathematical representations of the body's physiological systems that simulate the ADME of drugs. These models integrate data from various sources to predict drug concentrations in different organs and tissues. High-quality, precise data on metabolite formation and clearance, as obtained from studies using M4-d9, are essential for building and validating robust PBPK models.

Table 3: PBPK Model Parameters Informed by M4-d9 Studies

PBPK Model Parameter How M4-d9 Data Provides Input Impact on Model Prediction
Metabolite Formation Rate (Vmax, Km) Informs the rate at which M4 is generated from Bo-ce-pre-vir.Improves prediction of parent drug clearance and metabolite exposure.
Metabolite-Specific Clearance (CLmet) Direct measurement of M4-d9 elimination provides a precise value for the metabolite's own clearance.Accurately predicts steady-state concentrations of the M4 metabolite.
Tissue Distribution of Metabolite (Kp) Helps differentiate tissue uptake of the parent drug versus the metabolite.Refines predictions of drug/metabolite concentrations in specific organs.
Fraction Metabolized (fm) Quantifies the proportion of Bo-ce-pre-vir that is converted to the M4 metabolite.Enhances the model's ability to predict the impact of metabolic drug-drug interactions.

Computational Chemistry and Molecular Modeling of Boceprevir Metabolite M4

While extensive computational studies on the parent drug Boceprevir have been conducted, particularly regarding its interaction with viral proteases, the dedicated molecular modeling of its metabolites, such as M4, represents a significant area for future research. nih.govmodares.ac.irresearchgate.net Such studies are pivotal for understanding the metabolite's stability, reactivity, and interactions with biological systems, including metabolic enzymes.

Structure-Activity Relationship (SAR) studies are fundamental in drug development for optimizing pharmacological activity and minimizing off-target effects. For a metabolite like M4, SAR studies would focus on elucidating how its specific structural features influence its metabolic stability and potential for further biotransformation.

Boceprevir is primarily metabolized through two main pathways: ketone reduction by aldo-keto reductases (AKRs) to form hydroxylated metabolites, and to a lesser extent, oxidation by Cytochrome P450 3A4/5 (CYP3A4/5). nih.govdrugbank.comresearchgate.net The formation of Metabolite M4 is a result of these complex biotransformation processes.

A systematic SAR study of Metabolite M4 would involve the computational analysis of key structural motifs. For instance, modifications to its functional groups could be modeled to predict changes in its susceptibility to further metabolism by Phase I or Phase II enzymes. Key areas of investigation would include:

The role of the ketoamide group: This functional group in the parent compound is critical for its inhibitory activity. In Metabolite M4, understanding its conformation and electronic properties is key to predicting its reactivity and potential for forming covalent adducts.

Hydrophobic moieties: The lipophilicity and shape of the tert-butyl groups and cyclopropylproline influence how the metabolite fits into the active sites of enzymes. SAR studies could explore how subtle changes to these groups affect metabolic stability.

Chirality: Boceprevir has multiple chiral centers, and its metabolites exist as various diastereomers. drugbank.com Computational SAR can help predict which stereoisomers are preferentially formed and how each interacts differently with metabolic enzymes, influencing their individual clearance rates.

These computational predictions could guide the synthesis of related compounds to experimentally validate the metabolic "soft spots" and create a comprehensive metabolic map.

Table 1: Key Metabolic Enzymes for Boceprevir and Potential SAR Focus for Metabolite M4

Enzyme FamilySpecific Enzyme(s)Metabolic ReactionPotential SAR Focus for Metabolite M4
Aldo-Keto Reductase (AKR)AKR1C2, AKR1C3Ketone ReductionInvestigate how the stereochemistry and local electronic environment of the resulting hydroxyl group in M4 influences its potential for subsequent glucuronidation or sulfation.
Cytochrome P450 (CYP)CYP3A4, CYP3A5OxidationModel the susceptibility of different aliphatic and aromatic positions on Metabolite M4 to further oxidation, identifying the most likely sites for subsequent biotransformation.

To gain a deeper, atomistic understanding of how Metabolite M4 is formed and processed, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These computational techniques can model the interaction between the metabolite (as a ligand) and the active site of a metabolic enzyme (as a receptor). nih.govplos.org

Molecular Docking: Docking simulations would be employed to predict the preferred binding orientation of Metabolite M4 within the catalytic sites of enzymes like AKR1C2, AKR1C3, and CYP3A4. researchgate.net The process involves generating a multitude of possible conformations of the metabolite within the enzyme's active site and scoring them based on binding affinity. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-metabolite complex. For example, docking M4 into the active site of CYP3A4 could help identify which part of the metabolite is positioned closest to the heme catalytic center, thereby predicting the most likely site of oxidation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the dynamic behavior of the enzyme-metabolite complex over time. While docking provides a static snapshot, MD simulations track the movements of every atom in the system, offering a more realistic view of the binding stability and conformational changes that occur. nih.gov An MD simulation of Metabolite M4 complexed with an AKR enzyme could:

Confirm the stability of the binding pose predicted by docking.

Calculate the binding free energy, providing a quantitative measure of binding affinity.

Reveal the role of water molecules in mediating the interaction.

Identify conformational changes in the enzyme or metabolite upon binding, which are crucial for the catalytic process.

These simulations, which have been used to study the parent drug Boceprevir with its therapeutic targets, would be instrumental in explaining the metabolic profile of the drug by detailing the specific interactions that govern the formation and clearance of its metabolites. nih.govmodares.ac.ir

Unexplored Research Avenues and Methodological Advancements for Metabolite Characterization

The characterization of drug metabolites is a continually evolving field, driven by advancements in analytical technology and computational methods. While standard LC-MS/MS is the workhorse for metabolite identification, several cutting-edge techniques offer new avenues for a more comprehensive understanding of metabolites like M4. ijrpr.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is becoming standard for metabolite profiling. nih.govresearchgate.net These instruments provide highly accurate mass measurements, which facilitate the confident determination of elemental compositions for unknown metabolites. For M4, HRMS can distinguish it from isobaric endogenous compounds, a common challenge in metabolomics. nih.gov Advanced data acquisition methods like MSE (where MS and MS/MS data are acquired simultaneously) and data-independent acquisition (DIA) can create a comprehensive digital record of all ions in a sample, allowing for retrospective data mining to identify previously uncharacterized metabolites.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of an ion. This technique can separate isomeric metabolites that are indistinguishable by mass alone. Applying IMS-MS could potentially resolve different diastereomers of Metabolite M4 and other Boceprevir metabolites, providing cleaner MS/MS spectra for more confident structural elucidation.

Cheminformatics and Computational Structure Elucidation: Novel software tools are being developed to aid in the identification of unknown metabolites from complex datasets. riken.jp Programs like MS-FINDER use computational fragmentation to predict MS/MS spectra from a candidate structure and match them against experimental data. riken.jp By integrating large metabolome databases with these cheminformatics tools, it may be possible to identify novel or unexpected "epimetabolites" of Boceprevir that are distinct from classical biotransformation pathways. riken.jp

Table 2: Advanced Methodologies for Future Research on Boceprevir Metabolite M4

MethodologyApplication for Metabolite M4 ResearchPotential Insights
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and formula determination of M4 and related metabolites in complex biological samples.Unambiguous identification of known metabolites and discovery of novel biotransformation products. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separation of M4 stereoisomers and other isomeric metabolites.Characterization of the specific diastereomers formed during metabolism and their individual quantification.
LC-NMR HyphenationDefinitive structural elucidation of novel or ambiguous metabolites without the need for physical isolation.Precise determination of the site of oxidation or conjugation on the M4 scaffold. scilit.com
Mass Spectrometry CheminformaticsAutomated data mining and structure prediction for unknown peaks in metabolomics datasets.Identification of unexpected or "epimetabolite" biotransformation pathways for Boceprevir. riken.jp

By leveraging these advanced computational and analytical approaches, future research can move beyond simple identification and quantification. The goal is to build a comprehensive, dynamic model of Boceprevir's metabolism, detailing the structure-activity relationships, enzyme-ligand interactions, and complete biotransformation pathways for key metabolites like M4.

Q & A

Basic Research Questions

Q. What is the role of Boceprevir Metabolite M4-d9 in the drug’s pharmacokinetics and efficacy against HCV?

  • Methodological Answer : Boceprevir is metabolized via aldoketoreductase and CYP3A4/5 pathways, producing inactive ketone metabolites like M4-d8. To assess its pharmacokinetic role, researchers should:

  • Conduct in vitro hepatocyte assays to quantify metabolite formation rates.
  • Use mass spectrometry to track M4-d9 plasma concentrations in clinical cohorts, correlating with viral load reduction .
  • Evaluate drug-drug interactions by co-administering CYP3A4 inhibitors/inducers (e.g., ketoconazole or rifampicin) and measuring M4-d9 levels .

Q. How should experimental designs be structured to investigate M4-d9’s biochemical activity?

  • Methodological Answer : Apply the PICO framework (Population: HCV genotype 1-infected cells; Intervention: M4-d9 exposure; Comparison: Parent drug boceprevir; Outcome: Viral replication inhibition). Key steps:

  • Define homogeneous cell lines (e.g., Huh7 replicon systems) to minimize variability .
  • Use dose-response assays to compare 50% effective concentrations (EC₅₀) of boceprevir and M4-d9 .
  • Include controls for cytotoxicity (e.g., MTT assays) to isolate antiviral effects .

Advanced Research Questions

Q. How can conflicting results from clinical trials comparing Boceprevir-based regimens be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from trial design heterogeneity (e.g., treatment duration, patient subgroups). To resolve this:

  • Perform indirect treatment comparisons (ITC) using aggregated data from trials with aligned endpoints (e.g., sustained virologic response at 24 weeks) .
  • Stratify analyses by prior treatment response (e.g., null responders vs. relapsers) and adherence to approved product labels (e.g., 48-week SDT vs. RGT protocols) .
  • Conduct sensitivity analyses to exclude studies with high bias risk (e.g., unblinded arms) .

Q. What statistical methods are optimal for evaluating synergies between M4-d9 and ribavirin in combination therapies?

  • Methodological Answer :

  • Use Bliss independence models to quantify synergy scores in in vitro assays .
  • In clinical data, apply multivariate regression to adjust for confounding variables (e.g., baseline viral load, IL28B polymorphisms) .
  • Leverage linear interpolation for missing discontinuation data in historical trials, validated via bootstrapping .

Q. How can metabolomic studies control for variability in M4-d9 quantification across diverse patient populations?

  • Methodological Answer :

  • Standardize pre-analytical variables (e.g., sample collection time, anticoagulants) .
  • Use metadata files to document clinical variables (BMI, comorbidities) and technical factors (batch effects, storage conditions) .
  • Apply mixed-effects models to distinguish inter-individual variability from assay noise .

Data Contradiction and Validation

Q. Why do studies report divergent efficacy outcomes for this compound in treatment-experienced vs. naïve patients?

  • Methodological Answer : Differences often stem from:

  • Patient stratification : Prior null responders exhibit higher protease inhibitor resistance mutations, reducing M4-d9’s efficacy. Validate via NS3/4A sequencing .
  • Dosing regimens : Suboptimal exposure in RGT protocols may underdose M4-d9. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing .
  • Trial registration bias : Ensure all studies are registered prospectively (e.g., ClinicalTrials.gov ) to mitigate selective reporting .

Ethical and Reporting Standards

Q. What frameworks ensure ethical rigor in trials involving this compound?

  • Methodological Answer :

  • Adhere to FINER criteria : Feasible (sample size powered for metabolite subanalysis), Novel (address knowledge gaps in resistance mechanisms), Ethical (obtain informed consent for biobanking), Relevant (align with WHO HCV elimination targets) .
  • Report adverse events (e.g., anemia) linked to M4-d9’s AUC levels using CONSORT guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.